Cas no 114365-07-0 (4-(cyanomethyl)benzamide)

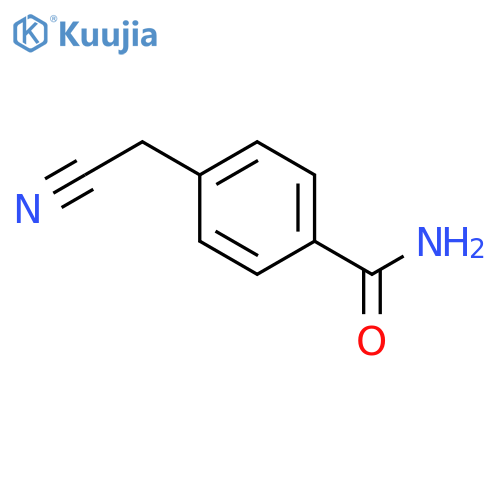

4-(cyanomethyl)benzamide structure

商品名:4-(cyanomethyl)benzamide

4-(cyanomethyl)benzamide 化学的及び物理的性質

名前と識別子

-

- Benzamide,4-(cyanomethyl)-

- 4-(cyanomethyl)benzamide

- Benzamide, 4-(cyanomethyl)- (9CI)

- EN300-25904

- CS-0243103

- SCHEMBL1032852

- DTXSID70585410

- Z219997172

- Benzamide, 4-(cyanomethyl)-

- AKOS009103767

- 114365-07-0

-

- MDL: MFCD08691132

- インチ: InChI=1S/C9H8N2O/c10-6-5-7-1-3-8(4-2-7)9(11)12/h1-4H,5H2,(H2,11,12)

- InChIKey: KBUKNUOQYOMHHU-UHFFFAOYSA-N

- ほほえんだ: C(CC1C=CC(C(N)=O)=CC=1)#N

計算された属性

- せいみつぶんしりょう: 160.06374

- どういたいしつりょう: 160.063662883g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 208

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 66.9Ų

- 疎水性パラメータ計算基準値(XlogP): 0.5

じっけんとくせい

- PSA: 66.88

4-(cyanomethyl)benzamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-25904-0.05g |

4-(cyanomethyl)benzamide |

114365-07-0 | 95.0% | 0.05g |

$66.0 | 2025-02-20 | |

| Enamine | EN300-25904-1.0g |

4-(cyanomethyl)benzamide |

114365-07-0 | 95.0% | 1.0g |

$371.0 | 2025-02-20 | |

| Enamine | EN300-25904-10.0g |

4-(cyanomethyl)benzamide |

114365-07-0 | 95.0% | 10.0g |

$1593.0 | 2025-02-20 | |

| Enamine | EN300-25904-0.5g |

4-(cyanomethyl)benzamide |

114365-07-0 | 95.0% | 0.5g |

$271.0 | 2025-02-20 | |

| Enamine | EN300-25904-10g |

4-(cyanomethyl)benzamide |

114365-07-0 | 93% | 10g |

$1593.0 | 2023-09-14 | |

| Enamine | EN300-25904-1g |

4-(cyanomethyl)benzamide |

114365-07-0 | 93% | 1g |

$371.0 | 2023-09-14 | |

| A2B Chem LLC | AA14287-2.5g |

4-(Cyanomethyl)benzamide |

114365-07-0 | 93% | 2.5g |

$800.00 | 2024-04-20 | |

| Aaron | AR000BVF-250mg |

Benzamide, 4-(cyanomethyl)- |

114365-07-0 | 95% | 250mg |

$221.00 | 2025-02-10 | |

| Aaron | AR000BVF-5g |

Benzamide, 4-(cyanomethyl)- |

114365-07-0 | 93% | 5g |

$1504.00 | 2023-12-16 | |

| 1PlusChem | 1P000BN3-5g |

Benzamide, 4-(cyanomethyl)- |

114365-07-0 | 93% | 5g |

$1391.00 | 2023-12-26 |

4-(cyanomethyl)benzamide 関連文献

-

Yuecheng Zhang,Wenge Huo,Hong-Yu Zhang,Jiquan Zhao RSC Adv., 2017,7, 47261-47270

-

Sarfraj Mujawar,Onkar Game,Ashish Yengantiwar,Arun Banpurkar,Sneha Kulkarni,Jyoti Jog,Satishchandra Ogale Nanoscale, 2011,3, 4706-4712

-

Koh K. Takita,Kazunori K. Fujii,Kento Ishii Org. Biomol. Chem., 2019,17, 7380-7387

-

Balpreet Singh Ahluwalia,Peter McCourt,Ana Oteiza,James S. Wilkinson,Thomas R. Huser,Olav Gaute Hellesø Analyst, 2015,140, 223-229

-

Muhammad Tahir,Chuanbao Cao,Faheem K. Butt,Faryal Idrees,Nasir Mahmood,Zulfiqar Ali,Imran Aslam,M. Tanveer,Muhammad Rizwan,Tariq Mahmood J. Mater. Chem. A, 2013,1, 13949-13955

114365-07-0 (4-(cyanomethyl)benzamide) 関連製品

- 1261646-33-6(2-Chloro-4-(difluoromethyl)benzonitrile)

- 2287345-74-6(6-fluoro-1-[(1-methylpyrrolidin-3-yl)methyl]-1H-1,2,3-benzotriazole-7-carbonitrile)

- 369403-06-5(1-amino-4-hydroxycyclohexane-1-carboxylic acid)

- 2034411-70-4(N'-(4-ethoxyphenyl)-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]ethanediamide)

- 946354-46-7(N-(3-fluoro-4-methylphenyl)-1-(4-fluorophenyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxamide)

- 886506-33-8(1-[4-(4-Methyl-piperidine-1-sulfonyl)-phenyl]-piperazine)

- 681163-72-4(N-{4H-chromeno4,3-d1,3thiazol-2-yl}-3-(2,5-dioxopyrrolidin-1-yl)benzamide)

- 860784-75-4(N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}-2-methylbenzenecarboxamide)

- 1361651-17-3(3-Chloro-4-(2,6-dichlorophenyl)-2-hydroxypyridine)

- 2228664-74-0(tert-butyl N-2-(2-amino-3-hydroxy-2-methylpropyl)-5-chlorophenylcarbamate)

推奨される供給者

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量